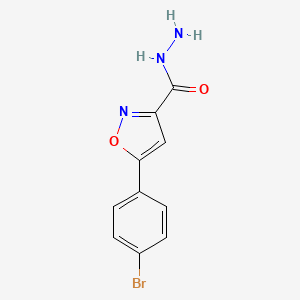

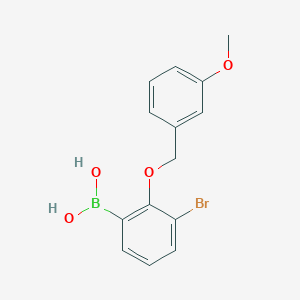

![molecular formula C12H17NO B1284343 [4-(Pirrolidin-1-ilmetil)fenil]metanol CAS No. 91271-60-2](/img/structure/B1284343.png)

[4-(Pirrolidin-1-ilmetil)fenil]metanol

Descripción general

Descripción

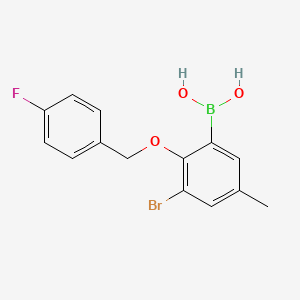

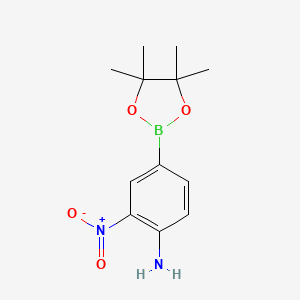

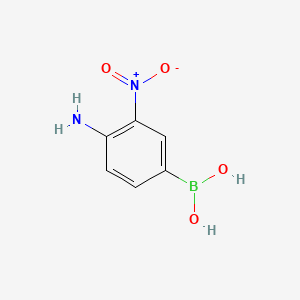

“[4-(Pyrrolidin-1-ylmethyl)phenyl]methanol” is a chemical compound with the molecular formula C12H17NO . It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle .

Molecular Structure Analysis

The molecular structure of “[4-(Pyrrolidin-1-ylmethyl)phenyl]methanol” is characterized by a pyrrolidine ring attached to a phenyl group via a methylene bridge . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .

Physical and Chemical Properties Analysis

“[4-(Pyrrolidin-1-ylmethyl)phenyl]methanol” has a molecular weight of 190.29 . It is a liquid at room temperature .

Aplicaciones Científicas De Investigación

Síntesis de marcos funcionales quirales de pirrolidina

“[4-(Pirrolidin-1-ilmetil)fenil]metanol” podría usarse potencialmente en la síntesis de marcos metal-orgánicos (MOF) y marcos covalentes-orgánicos (COF) quirales funcionalizados con pirrolidina . Estos marcos tienen una estructura cristalina, y su diseño puede ajustarse racionalmente . La encapsulación de organocatalizadores, como la prolina y sus derivados relacionados, en un material poroso, puede construir un nuevo catalizador heterogéneo y proporcionar una plataforma para imitar y explorar los procesos catalíticos en un sistema biológico .

Organocatálisis

El compuesto podría usarse como un organocatalizador para varias reacciones asimétricas . Los organocatalizadores son pequeñas moléculas orgánicas que pueden acelerar las reacciones químicas. A menudo se utilizan en la síntesis de compuestos orgánicos complejos debido a su alta selectividad y condiciones de reacción suaves .

Mimetismo de sistemas biológicos

El compuesto podría usarse para imitar y explorar los procesos catalíticos en sistemas biológicos . Esto podría proporcionar información valiosa sobre cómo funcionan los sistemas biológicos a nivel molecular y podría conducir potencialmente al desarrollo de nuevos medicamentos o terapias .

Ciencia de los materiales

“this compound” podría usarse potencialmente en la investigación de la ciencia de los materiales . Su estructura única podría usarse para desarrollar nuevos materiales con propiedades específicas .

Síntesis química

El compuesto podría usarse en la síntesis química . Su estructura y reactividad únicas podrían convertirlo en una herramienta valiosa en la síntesis de compuestos orgánicos complejos .

Cromatografía e investigación analítica

“this compound” podría usarse potencialmente en la cromatografía y la investigación analítica . Su estructura única podría usarse para desarrollar nuevos métodos para la separación y el análisis de mezclas complejas .

Safety and Hazards

Mecanismo De Acción

Target of Action

Compounds with a pyrrolidine ring have been widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .

Mode of Action

It is known that the pyrrolidine ring and its derivatives can efficiently explore the pharmacophore space due to sp3-hybridization . This allows the compound to interact with its targets in various ways, leading to different biological profiles .

Biochemical Pathways

Compounds with a pyrrolidine ring have been shown to influence various biological pathways .

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

Compounds with a pyrrolidine ring have been associated with various biological activities .

Action Environment

Environmental factors can influence the action, efficacy, and stability of [4-(Pyrrolidin-1-ylmethyl)phenyl]methanol. For instance, storage conditions such as temperature and light exposure can affect the stability of the compound .

Análisis Bioquímico

Biochemical Properties

[4-(Pyrrolidin-1-ylmethyl)phenyl]methanol plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with epoxide hydrolase, an enzyme that catalyzes the final step in the biosynthesis of leukotriene B4, a proinflammatory mediator . The nature of these interactions often involves binding to the active sites of enzymes, thereby influencing their activity.

Cellular Effects

The effects of [4-(Pyrrolidin-1-ylmethyl)phenyl]methanol on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain signaling pathways, leading to changes in gene expression and metabolic flux . These changes can result in altered cellular responses, such as increased or decreased production of specific proteins.

Molecular Mechanism

At the molecular level, [4-(Pyrrolidin-1-ylmethyl)phenyl]methanol exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with epoxide hydrolase results in the inhibition of this enzyme, thereby affecting the biosynthesis of leukotriene B4 . Additionally, it can influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of [4-(Pyrrolidin-1-ylmethyl)phenyl]methanol change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular responses, such as altered gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of [4-(Pyrrolidin-1-ylmethyl)phenyl]methanol vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and gene expression. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

[4-(Pyrrolidin-1-ylmethyl)phenyl]methanol is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, it undergoes oxidation and reduction reactions, leading to the formation of various metabolites . These metabolic pathways can influence the compound’s overall efficacy and toxicity.

Transport and Distribution

The transport and distribution of [4-(Pyrrolidin-1-ylmethyl)phenyl]methanol within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The distribution pattern can affect its activity and function, influencing the overall cellular response.

Subcellular Localization

[4-(Pyrrolidin-1-ylmethyl)phenyl]methanol exhibits specific subcellular localization, which can impact its activity and function. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles within the cell . This localization is crucial for its interaction with specific biomolecules and its overall biochemical effects.

Propiedades

IUPAC Name |

[4-(pyrrolidin-1-ylmethyl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c14-10-12-5-3-11(4-6-12)9-13-7-1-2-8-13/h3-6,14H,1-2,7-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIPREEQTVNYVRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CC=C(C=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20586194 | |

| Record name | {4-[(Pyrrolidin-1-yl)methyl]phenyl}methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20586194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91271-60-2 | |

| Record name | 4-(1-Pyrrolidinylmethyl)benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91271-60-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {4-[(Pyrrolidin-1-yl)methyl]phenyl}methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20586194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.